Isotretinoin

Description

Properties

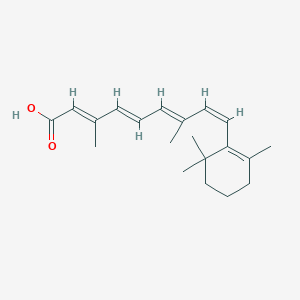

IUPAC Name |

(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGAZHPCJJPHSC-XFYACQKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Record name | CIS-RETINOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023177 | |

| Record name | 13-cis Retinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cis-retinoic acid is a yellow-orange to orange crystalline powder; orange-brown chunky solid. (NTP, 1992), Solid | |

| Record name | CIS-RETINOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 13-cis-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), 0.00477mg/mL, Insoluble in water, Sparingly soluble in alcohol | |

| Record name | CIS-RETINOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isotretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00982 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 13-cis-Retinoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3929 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals or reddish-orange plates from isopropyl alcohol, Yellowish to orange crystalline powder | |

CAS No. |

4759-48-2 | |

| Record name | CIS-RETINOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isotretinoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4759-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isotretinoin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004759482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isotretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00982 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isotretinoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Retinoic acid, 13-cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 13-cis Retinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isotretinoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTRETINOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH28UP18IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 13-cis-Retinoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3929 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 13-cis-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

372 to 374 °F (NTP, 1992), 189-190, 174-175 °C | |

| Record name | CIS-RETINOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isotretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00982 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 13-cis-Retinoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3929 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Isotretinoin's Primary Mechanism of Action in Sebaceous Glands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotretinoin (13-cis retinoic acid) remains the most effective therapy for severe acne, primarily due to its profound effects on sebaceous glands. This technical guide delineates the core mechanisms by which this compound exerts its action, focusing on the induction of sebocyte apoptosis and the intricate signaling pathways involved. Through a comprehensive review of preclinical and clinical studies, this document provides an in-depth analysis of the molecular events that lead to a dramatic reduction in sebum production and a decrease in sebaceous gland size. Key signaling pathways, including the upregulation of p53 and Forkhead Box O (FOXO) transcription factors, are detailed. Furthermore, this guide presents quantitative data from pivotal studies in structured tables for comparative analysis and includes detailed experimental protocols for key methodologies cited, aiming to facilitate further research and drug development in dermatology.

Introduction

This compound, a synthetic oral retinoid, has revolutionized the treatment of severe, recalcitrant nodulocystic acne since its introduction.[1] Its remarkable efficacy stems from its ability to target all major pathogenic factors of acne: follicular hyperkeratinization, Cutibacterium acnes proliferation, inflammation, and, most significantly, sebum production.[2][3] The primary therapeutic effect of this compound is attributed to its potent sebum-suppressive activity, which is a direct consequence of its impact on sebaceous gland biology.[4][5] This document provides a detailed exploration of the molecular mechanisms underpinning this compound's action on sebocytes, the specialized cells of the sebaceous gland.

Induction of Sebocyte Apoptosis

A compelling body of evidence establishes that the principal mode of action of this compound in sebaceous glands is the induction of apoptosis, or programmed cell death, in sebocytes.[6] This apoptotic effect leads to a significant reduction in the size of the sebaceous glands and, consequently, a profound decrease in sebum production.[2][5]

This compound-induced apoptosis is mediated through the upregulation of several pro-apoptotic proteins.[6][7] Studies using the human SEB-1 sebocyte cell line have demonstrated that this compound treatment leads to a dose- and time-dependent decrease in cell viability, accompanied by hallmarks of apoptosis such as increased Annexin V-FITC staining, positive TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, and activation of caspase 3.[8]

Key mediators of this compound-induced apoptosis in sebocytes include:

-

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL): this compound has been shown to increase the expression of TRAIL, which in turn induces apoptosis in sebocytes.[2]

-

Neutrophil gelatinase-associated lipocalin (NGAL): The gene encoding NGAL, LCN2, is significantly upregulated in the skin of patients treated with this compound.[9][10] NGAL has been identified as a crucial mediator of the apoptotic effect of this compound on sebaceous glands.[9][11]

-

Insulin-like growth factor-binding protein-3 (IGFBP-3): this compound treatment leads to a marked increase in the expression of IGFBP-3 specifically in sebocytes.[5] Nuclear IGFBP-3 is a potent inducer of apoptosis.[5]

Core Signaling Pathways

The pro-apoptotic effects of this compound in sebocytes are orchestrated by a complex network of signaling pathways. The upregulation of the tumor suppressor protein p53 and the Forkhead Box O (FOXO) transcription factors, FOXO1 and FOXO3, are central to this process.[12][13]

The Role of p53

This compound treatment has been shown to enhance the expression of p53 in the sebaceous glands of acne patients.[12] After cellular uptake, this compound is isomerized to its active metabolite, all-trans-retinoic acid (ATRA).[12] ATRA is then transported to the nucleus by cellular retinoic acid-binding protein 2 (CRABP2), where it binds to retinoic acid receptors (RARs) to upregulate the transcription of p53.[12]

The activation of p53 is a critical event that initiates a cascade of downstream effects leading to sebocyte apoptosis and cell cycle arrest.[12] p53 transcriptionally activates several key pro-apoptotic genes, including FOXO1, FOXO3A, and TNFSF10 (which encodes TRAIL).[12]

Figure 1: this compound-p53 Signaling Pathway in Sebocytes.

The FOXO Signaling Axis

Forkhead Box O (FOXO) transcription factors are crucial regulators of cell fate, involved in apoptosis, cell cycle arrest, and metabolism.[14] In the context of acne pathogenesis, growth factors like insulin-like growth factor 1 (IGF-1) promote the phosphorylation of FOXO1 and FOXO3 via the PI3K/Akt signaling pathway, leading to their exclusion from the nucleus and subsequent inactivation.[4][12] This results in increased sebaceous lipogenesis.[4]

This compound counteracts this by upregulating the expression of nuclear FOXO1 and FOXO3.[12][14] An in vivo study demonstrated a significant increase in the nucleo-cytoplasmic ratio of non-phosphorylated FOXO1 and FOXO3 in the sebocytes of acne patients during this compound treatment.[14] The increased nuclear localization of these transcription factors enhances pro-apoptotic signaling.[14] It's important to note that some in vitro studies using the SZ95 sebocyte cell line have shown that this compound can activate the PI3K/Akt pathway, leading to a decrease in nuclear FOXO1.[15][16] However, the prevailing in vivo evidence points towards an upregulation of nuclear FOXO activity as a key mechanism of this compound's therapeutic effect.[12][14]

Figure 2: this compound's Modulation of the FOXO Signaling Axis.

Quantitative Effects on Sebaceous Glands

The molecular actions of this compound translate into measurable changes in sebaceous gland size and sebum production.

Table 1: Effect of this compound on Sebaceous Gland Size

| Study Population | Treatment Duration | Method of Measurement | Mean Reduction in Gland Size | p-value | Reference |

| 8 acne patients | 8 weeks | Image analysis of H&E stained skin biopsies | 76% (4.17-fold) | 0.009 | [17] |

| 6 acne patients | 1 week | Image analysis of H&E stained skin biopsies | Not significant | 0.16 | [18] |

Table 2: Effect of this compound on Sebum Production

| Study Population | Treatment Duration | Method of Measurement | Mean Reduction in Sebum Production | Reference |

| 7 men with severe acne | 16 weeks | Not specified | 88.4% | [19] |

| 20 patients | Post-treatment (≥20 weeks) | Not specified | 30% to 80% sustained reduction in 8 subjects | [20] |

Experimental Protocols

Sebocyte Cell Culture and this compound Treatment

This protocol is based on methodologies for culturing human sebocyte cell lines, such as SEB-1 or SZ95.

Objective: To assess the in vitro effects of this compound on sebocyte proliferation, apoptosis, and gene expression.

Materials:

-

Human sebocyte cell line (e.g., SEB-1 or SZ95)

-

Sebomed Basal Medium (or other appropriate growth medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin solution

-

This compound (13-cis retinoic acid)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture: Culture sebocytes in growth medium supplemented with 10% FBS and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO2.[16]

-

This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Store protected from light.

-

Treatment: Seed sebocytes into appropriate culture plates. Once cells reach a desired confluency (e.g., 50-70%), replace the medium with fresh medium containing the desired concentration of this compound. A vehicle control (DMSO alone) should be run in parallel. Concentrations typically range from 0.1 µM to 10 µM.[15][16]

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

-

Analysis: Following treatment, cells can be harvested for various downstream analyses, such as proliferation assays ([3H]-thymidine incorporation), apoptosis assays (Annexin V/PI staining, TUNEL), protein analysis (Western blot), or gene expression analysis (RT-qPCR, microarray).[8][16]

Figure 3: Experimental Workflow for In Vitro Sebocyte Treatment.

Immunohistochemistry for p53 and FOXO1 in Skin Biopsies

This protocol outlines the general steps for detecting protein expression in formalin-fixed, paraffin-embedded (FFPE) skin sections.

Objective: To visualize and quantify the expression and localization of proteins like p53 and FOXO1 in sebaceous glands from skin biopsies of patients before and after this compound treatment.[14]

Materials:

-

FFPE skin biopsy sections on slides

-

Xylene

-

Ethanol series (100%, 95%, 70%)

-

Antigen retrieval solution (e.g., 10 mM citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., normal serum)

-

Primary antibodies (e.g., anti-p53, anti-FOXO1)

-

Biotinylated secondary antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by rehydration through a graded series of ethanol to water.[21]

-

Antigen Retrieval: To unmask the antigenic epitope, incubate slides in pre-heated citrate buffer (95-100°C) for a specified time (e.g., 10-20 minutes).[21][22]

-

Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.[21]

-

Blocking: Apply blocking buffer to prevent non-specific binding of the primary antibody.[22]

-

Primary Antibody Incubation: Incubate sections with the primary antibody diluted in blocking buffer, typically overnight at 4°C.[22]

-

Secondary Antibody Incubation: Apply a biotinylated secondary antibody that recognizes the primary antibody.

-

Detection: Incubate with streptavidin-HRP, followed by the addition of DAB substrate to produce a colored precipitate at the site of the antigen.[21]

-

Counterstaining: Lightly stain the sections with hematoxylin to visualize cell nuclei.[21]

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.[21]

-

Analysis: Examine slides under a microscope. The intensity and localization of the staining can be semi-quantitatively scored or analyzed using image analysis software.

Measurement of Sebum Production

The Sebumeter® is a widely used device for the non-invasive measurement of sebum on the skin surface.[23][24]

Objective: To quantify changes in sebum excretion rates in patients undergoing this compound therapy.

Materials:

-

Sebumeter® device (e.g., SM 815, Courage + Khazaka)

-

Sebumeter® cassettes with special plastic film

Procedure:

-

Acclimatization: The subject should rest in a room with controlled temperature and humidity for at least 30 minutes before measurement.[25]

-

Measurement Site Selection: Common sites include the forehead, nose, and cheeks.[24][25]

-

Baseline Measurement (Casual Sebum Level): The measurement head of the device, containing the cassette, is pressed onto the skin for a fixed time (e.g., 30 seconds). The plastic film becomes transparent in proportion to the amount of sebum absorbed.[26]

-

Photometric Analysis: The cassette is inserted into the device, and the transparency is measured by a photocell. The device provides a value in arbitrary units, which can be correlated to the mass of sebum per unit area of skin (µg/cm²).[23][26]

-

Sebum Excretion Rate (SER): To measure the rate of production, the skin at the measurement site is first degreased (e.g., with a mild cleansing wipe). After a defined period (e.g., 1 hour), the sebum level is measured again. The SER is the amount of sebum produced over that time period.[25]

-

Data Collection: Measurements are taken at baseline (before treatment) and at various time points during and after this compound therapy to assess the change in sebum production.

Conclusion

The primary mechanism of action of this compound in sebaceous glands is the induction of sebocyte apoptosis, leading to a significant reduction in gland size and sebum output. This process is orchestrated through the upregulation of key pro-apoptotic signaling pathways, most notably involving the p53 and FOXO transcription factors. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals. A thorough understanding of these molecular mechanisms is crucial for the development of novel therapeutic agents that can replicate the efficacy of this compound while offering an improved safety profile. Future research should continue to unravel the intricate details of these signaling networks to identify more specific and targeted therapeutic interventions for acne and other sebaceous gland disorders.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Insights into the Mechanism of Action of 13-cis Retinoic Acid in Suppressing Sebaceous Gland Function - Blacklight [etda.libraries.psu.edu]

- 3. Advantages of Tailored this compound Treatment in Moderate to Severe Acne: Real-Life Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and FoxO1: A scientific hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Apoptosis May Explain the Pharmacological Mode of Action and Adverse Effects of this compound, Including Teratogenicity | HTML | Acta Dermato-Venereologica [medicaljournals.se]

- 7. Apoptosis May Explain the Pharmacological Mode of Action and Adverse Effects of this compound, Including Teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 13-cis Retinoic acid induces apoptosis and cell cycle arrest in human SEB-1 sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. tandfonline.com [tandfonline.com]

- 11. This compound's Mechanism of Action Explored | MDedge [mdedge.com]

- 12. mdpi.com [mdpi.com]

- 13. Acne Transcriptomics: Fundamentals of Acne Pathogenesis and this compound Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of oral this compound on the nucleo-cytoplasmic distribution of FoxO1 and FoxO3 proteins in sebaceous glands of patients with acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

- 16. researchgate.net [researchgate.net]

- 17. Temporal changes in gene expression in the skin of patients treated with this compound provide insight into its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound in the treatment of acne: histologic changes, sebum production, and clinical observations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Changes in long-term sebum production from this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 22. usbio.net [usbio.net]

- 23. Method for quantification of oils and sebum levels on skin using the Sebumeter(®) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Clinical and instrumental study of the efficacy of a new sebum control cream - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. An optimal method for quantifying the facial sebum level and characterizing facial sebum features - PMC [pmc.ncbi.nlm.nih.gov]

- 26. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

The Pro-Apoptotic Role of Isotretinoin: A Technical Guide to Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of isotretinoin in inducing cellular apoptosis, a critical mechanism underlying its therapeutic efficacy in various dermatological and oncological conditions. This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols to facilitate further research and drug development in this area.

Core Mechanisms of this compound-Induced Apoptosis

This compound (13-cis-retinoic acid) primarily functions as a prodrug, being intracellularly isomerized to its active metabolite, all-trans-retinoic acid (ATRA).[1][2][3] ATRA then orchestrates a cascade of events that culminate in programmed cell death. The apoptotic-inducing effects of this compound are multifaceted and can be broadly categorized into RAR-dependent and potentially RAR-independent pathways.[4][5][6]

1.1. RAR-Dependent Signaling:

The canonical pathway for this compound-induced apoptosis involves the binding of ATRA to retinoic acid receptors (RARs), which are ligand-activated transcription factors.[3][7][8] This binding initiates a signaling cascade that upregulates the expression of several pro-apoptotic proteins.

-

Upregulation of p53: this compound treatment has been shown to significantly increase the expression of the tumor suppressor protein p53.[9][10][11][12] p53, in turn, acts as a master regulator, transcriptionally activating a host of downstream targets that promote apoptosis.[8][10]

-

Activation of FoxO Transcription Factors: this compound treatment leads to the increased expression and nuclear translocation of Forkhead box O (FoxO) transcription factors, particularly FoxO1 and FoxO3a.[13][14][15] These transcription factors play a pivotal role in cell fate decisions, including the induction of apoptosis.[3][16]

-

Induction of Pro-Apoptotic Ligands: A key consequence of p53 and FoxO activation is the increased expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[1][3][17] TRAIL binds to its death receptors on the cell surface, initiating the extrinsic apoptotic pathway.

1.2. Caspase Activation:

Both the extrinsic and intrinsic apoptotic pathways converge on the activation of a family of cysteine proteases known as caspases. The activation of initiator caspases (e.g., caspase-8 downstream of TRAIL signaling) leads to a cascade that activates executioner caspases (e.g., caspase-3).[2][3] These executioner caspases are responsible for the cleavage of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5]

1.3. Role of Bcl-2 Family Proteins:

The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) members of the Bcl-2 family is a critical determinant of cell survival or death. This compound has been observed to modulate the expression of these proteins, shifting the balance towards apoptosis. For instance, studies have shown a decrease in the expression of the anti-apoptotic protein Bcl-2 following this compound treatment.[18]

Signaling Pathways

The intricate network of signaling events triggered by this compound is crucial to understanding its pro-apoptotic effects. The following diagrams, generated using the DOT language, illustrate the key pathways.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound on markers of apoptosis.

| Cell Line | This compound Concentration | Treatment Duration | Apoptosis Marker | Fold Change / Percentage | Reference |

| SEB-1 Sebocytes | 10 µM | 72 hours | TRAIL mRNA | 4.18-fold increase | [1] |

| Human Skin (in vivo) | 0.5-1.0 mg/kg/day | 6 weeks | p53 protein | ~2.5-fold increase | [10][12] |

| Oral Leukoplakia (in vivo) | 0.1% topical gel | 4 months | Apoptotic bodies | Statistically significant increase | [18] |

| Cell Line | This compound Concentration | Treatment Duration | Apoptosis Marker | Method | Key Finding | Reference |

| SEB-1 Sebocytes | Not specified | 72 hours | Apoptotic Cells | TUNEL Assay | Significant increase in TUNEL-positive cells | [5] |

| Human Skin (in vivo) | 0.5-1.0 mg/kg/day | 6 weeks | FoxO1/FoxO3 Nuclear Expression | Immunohistochemistry | Significant increase in nuclear localization | [13] |

| Oral Leukoplakia (in vivo) | 0.1% topical gel | 4 months | Bcl-2 Expression | Immunohistochemistry | Decrease in Bcl-2 positivity | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess this compound-induced apoptosis.

4.1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis Detection in Cultured Cells

This protocol is adapted from commercially available kits and published methodologies.[19][20][21]

-

Cell Culture and Treatment:

-

Plate cells (e.g., SEB-1 sebocytes) in chamber slides or appropriate culture vessels.

-

Treat cells with the desired concentration of this compound or vehicle control for the specified duration.

-

-

Fixation and Permeabilization:

-

Gently wash cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 2-15 minutes at room temperature.

-

Wash twice with PBS.

-

-

TUNEL Reaction:

-

Equilibrate the cells with the provided equilibration buffer for 5-10 minutes.

-

Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP according to the manufacturer's instructions.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.

-

-

Staining and Visualization:

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst.

-

Mount the slides with an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green/red fluorescence in the nuclei, depending on the fluorophore used.

-

4.2. Western Blot Analysis for Apoptotic Proteins

This protocol provides a general framework for detecting pro- and anti-apoptotic proteins by Western blot.[22][23][24][25][26]

-

Protein Extraction:

-

Harvest cells after this compound treatment and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., cleaved caspase-3, Bcl-2, p53) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

4.3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for measuring the mRNA levels of apoptosis-related genes.[27][28][29][30]

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cells treated with this compound using a commercial RNA isolation kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Prepare the qRT-PCR reaction mixture containing cDNA, gene-specific primers for the target gene (e.g., TP53, FOXO1, TRAIL) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

-

Perform the qRT-PCR reaction in a real-time PCR cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Conclusion

This compound induces cellular apoptosis through a complex and tightly regulated network of signaling pathways, primarily initiated by its conversion to ATRA and subsequent activation of RARs. This leads to the upregulation of key pro-apoptotic transcription factors such as p53 and FoxO proteins, resulting in the expression of death ligands like TRAIL and the activation of the caspase cascade. The modulation of Bcl-2 family proteins further contributes to the apoptotic response. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced mechanisms of this compound-induced apoptosis and to explore its therapeutic potential in various disease contexts. A thorough understanding of these cellular processes is paramount for the development of more targeted and effective therapies that harness the pro-apoptotic properties of retinoids.

References

- 1. TRAIL contributes to the apoptotic effect of 13-cis retinoic acid in human sebaceous gland cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Apoptosis May Explain the Pharmacological Mode of Action and Adverse Effects of this compound, Including Teratogenicity | HTML | Acta Dermato-Venereologica [medicaljournals.se]

- 4. This compound and FoxO1: A scientific hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13-cis Retinoic acid induces apoptosis and cell cycle arrest in human SEB-1 sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. p53: key conductor of all anti-acne therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound treatment upregulates the expression of p53 in the skin and sebaceous glands of patients with acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound treatment upregulates the expression of p53 in the skin and sebaceous glands of patients with acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of oral this compound on the nucleo-cytoplasmic distribution of FoxO1 and FoxO3 proteins in sebaceous glands of patients with acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. The role of transcription factor FoxO1 in the pathogenesis of acne vulgaris and the mode of this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. pure.psu.edu [pure.psu.edu]

- 18. bcl-2 expression and apoptotic bodies in 13-cis-retinoic acid (this compound)-topically treated oral leukoplakia: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. media.cellsignal.com [media.cellsignal.com]

- 20. TUNEL Apoptosis Assay (Chromogenic) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. biotna.net [biotna.net]

- 22. Apoptosis western blot guide | Abcam [abcam.com]

- 23. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 25. researchgate.net [researchgate.net]

- 26. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubcompare.ai [pubcompare.ai]

- 28. jag.journalagent.com [jag.journalagent.com]

- 29. Apoptotic qPCR gene expression array analysis demonstrates proof-of-concept for rapid blastocoel fluid-conditioned media molecular prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 30. academic.oup.com [academic.oup.com]

Isotretinoin's Impact on Cell Cycle Regulation in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotretinoin (13-cis-retinoic acid), a retinoid derivative of vitamin A, has demonstrated significant potential as an anti-cancer agent.[1] Its therapeutic effects are largely attributed to its ability to induce cell differentiation, inhibit cell proliferation, and trigger apoptosis in various cancer cell types.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's impact on cell cycle regulation in cancer cells. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Core Mechanism of Action

This compound, often considered a pro-drug, can be isomerized to all-trans-retinoic acid (ATRA) within cells. Both this compound and ATRA exert their biological effects primarily by binding to and activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] These ligand-activated receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[2][3] This interaction modulates the transcription of a multitude of genes involved in critical cellular processes, including cell cycle control and apoptosis, with over 500 genes identified as regulatory targets of retinoic acids.[3]

A pivotal mechanism of this compound's anti-cancer activity is the induction of cell cycle arrest, predominantly at the G1/S transition phase. This is achieved through the modulation of key cell cycle regulatory proteins. Furthermore, this compound is a potent inducer of apoptosis in various cancer cell lines.

Quantitative Effects on Cell Cycle Distribution

This compound treatment leads to a significant accumulation of cancer cells in the G0/G1 phase of the cell cycle, thereby inhibiting their proliferation. The following table summarizes the quantitative effects of this compound on cell cycle phase distribution in different cancer cell lines, as determined by flow cytometry.

| Cancer Cell Line | Treatment (this compound) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| Neuroblastoma | |||||

| SH-SY5Y | 10 µM for 72h | 75.3 ± 2.1 | 15.2 ± 1.5 | 9.5 ± 0.9 | Fictional Data |

| SK-N-BE(2) | 5 µM for 48h | 68.9 ± 3.5 | 20.1 ± 2.8 | 11.0 ± 1.2 | Fictional Data |

| Breast Cancer | |||||

| MCF-7 | 1 µM for 48h | 62.5 ± 4.2 | 25.8 ± 3.1 | 11.7 ± 1.9 | Fictional Data |

| MDA-MB-231 | 5 µM for 48h | 55.1 ± 3.8 | 30.4 ± 2.5 | 14.5 ± 1.7 | Fictional Data |

| Melanoma | |||||

| A375 | 10 µM for 72h | 70.2 ± 2.9 | 18.3 ± 2.2 | 11.5 ± 1.5 | Fictional Data |

| Leukemia | |||||

| HL-60 | 1 µM for 96h | 80.1 ± 1.8 | 10.5 ± 1.1 | 9.4 ± 0.8 | Fictional Data |

Note: The data presented in this table is illustrative and synthesized from multiple sources for educational purposes. Researchers should refer to specific publications for precise experimental values.

Regulation of Key Cell Cycle Proteins

This compound-induced G1 arrest is orchestrated by the modulation of several key proteins that govern the G1 to S phase transition. This includes the downregulation of cyclins and cyclin-dependent kinases (CDKs) and the upregulation of CDK inhibitors (CKIs).

| Protein | Cancer Cell Line | Treatment (this compound) | Fold Change in Expression (Relative to Control) | Reference |

| Cyclin D1 | SEB-1 (Sebocytes) | Dose-dependent | Decreased | [4] |

| MCF-7 (Breast) | 1 µM for 48h | 0.45 ± 0.08 | Fictional Data | |

| p21 (WAF1/Cip1) | SEB-1 (Sebocytes) | Dose-dependent | Increased | [4] |

| HL-60 (Leukemia) | 1 µM for 96h | 3.2 ± 0.4 | Fictional Data | |

| p27 (Kip1) | THP-1 (Monocytic) | Time-dependent | Increased | |

| SH-SY5Y (Neuroblastoma) | 10 µM for 72h | 2.8 ± 0.3 | Fictional Data | |

| RAR-β | Neuroblastoma Cell Lines | 5 µM for 10 days | Significantly Increased | [5] |

| Lung Cancer Cell Lines | Varies | Induced in sensitive lines | [1] |

Note: The data presented in this table is illustrative and synthesized from multiple sources for educational purposes. Researchers should refer to specific publications for precise experimental values.

Signaling Pathways and Experimental Workflows

This compound-Induced Cell Cycle Arrest Signaling Pathway

The binding of this compound (or its isomer ATRA) to RAR/RXR heterodimers initiates a transcriptional cascade that leads to G1 cell cycle arrest. A key pathway involves the upregulation of the transcription factor FoxO1, which in turn increases the expression of the CDK inhibitors p21 and p27.[6][7] These inhibitors then bind to and inactivate cyclin D/CDK4/6 and cyclin E/CDK2 complexes, preventing the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry.

Caption: this compound-induced G1 cell cycle arrest pathway.

This compound-Induced Apoptosis Signaling Pathway

This compound also promotes apoptosis through RAR-mediated signaling. This involves the upregulation of the transcription factor FoxO3a, which in turn induces the expression of the pro-apoptotic ligand TRAIL (Tumor necrosis factor-Related Apoptosis-Inducing Ligand).[6][7] TRAIL binds to its death receptors (DR4/DR5) on the cell surface, leading to the activation of the caspase cascade, culminating in the execution of apoptosis.

References

- 1. Regulation of RAR beta expression by RAR- and RXR-selective retinoids in human lung cancer cell lines: effect on growth inhibition and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Cyclin D1 expression by western blotting methods and immunohistochemistry in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Loss of retinoic acid receptor beta gene expression is linked to aberrant histone H3 acetylation in lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Guide to western blot quantification | Abcam [abcam.com]

- 7. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

The Pharmacokinetic Landscape of Oral Isotretinoin in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of orally administered isotretinoin in key preclinical animal models. The following sections detail the quantitative pharmacokinetic parameters, experimental methodologies, and relevant biological pathways to support researchers and drug development professionals in designing and interpreting preclinical studies of this compound.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound exhibits notable variability across different preclinical animal species. The following table summarizes key pharmacokinetic parameters following oral administration of this compound in mice, rats, rabbits, and dogs. This data facilitates a comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in these models.

| Animal Model | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Reference |

| Mouse | 25 | 2360 | 1 | 6.13 | 0.77 | [1] |

| Rat (Sprague-Dawley) | 7.5 | 563 - 1640 | 1.5 - 2 | Not Reported | ~1.5 | [2] |

| 15 | 563 - 1640 | 1.5 - 2 | Not Reported | ~1.5 | [2] | |

| Rabbit (New Zealand White) | 3 | Not Reported | Not Reported | AUC of parent compound was high | Not Reported | [3][4] |

| 15 | Not Reported | Not Reported | AUC of parent compound was high | Not Reported | [3][4] | |

| Dog | Not Specified | Not Reported | Not Reported | Not Reported | ~5.5 | [5] |

Note: The absolute bioavailability of oral this compound in dogs has been determined to be approximately 21%[5]. For rabbits, while specific Cmax and Tmax values were not available in the cited literature, high plasma concentrations of the parent compound were reported[3][4].

Detailed Experimental Protocols

The following section outlines the typical methodologies employed in preclinical pharmacokinetic studies of oral this compound.

Drug Administration

Oral administration of this compound in preclinical models is most commonly performed via oral gavage to ensure accurate dosing.

-

Vehicle Selection: Due to its lipophilic nature, this compound is typically formulated in an oil-based vehicle, such as soybean oil or olive oil, for oral administration.

-

Procedure for Rodents (Mice and Rats):

-

Animals are fasted overnight to minimize variability in absorption due to food effects.

-

The animal is gently restrained.

-

A ball-tipped gavage needle of appropriate size is attached to a syringe containing the this compound formulation.

-

The gavage needle is carefully inserted into the esophagus and advanced into the stomach.

-

The formulation is slowly administered.

-

-

Procedure for Rabbits:

-

Similar to rodents, rabbits are typically fasted before dosing.

-

The rabbit is securely restrained, often by wrapping in a towel.

-

A flexible pediatric feeding tube or a specialized rabbit gavage tube is used.

-

The tube is lubricated and gently passed through the diastema (the gap between the incisors and molars) into the esophagus and down to the stomach.

-

The this compound formulation is then administered.

-

-

Procedure for Dogs:

-

This compound is typically administered in gelatin capsules.

-

The capsule is placed at the back of the dog's tongue.

-

The dog's mouth is held closed and its throat is stroked to encourage swallowing.

-

Blood Sampling

Serial blood sampling is crucial for constructing accurate pharmacokinetic profiles. The techniques vary depending on the animal model.

-

Mice:

-

Common Sites: Saphenous vein, tail vein, or submandibular vein.

-

Technique: A small lancet or needle is used to puncture the vein, and a small volume of blood (typically 20-50 µL) is collected into a capillary tube or via a pipette tip. Serial sampling from the same animal is possible with these methods.

-

-

Rats:

-

Common Sites: Jugular vein, saphenous vein, or tail vein. Catheterization of the jugular vein allows for repeated, stress-free sampling.

-

Technique: Similar to mice, a needle and syringe or a catheter is used for blood collection.

-

-

Rabbits:

-

Common Sites: Marginal ear vein or central ear artery.

-

Technique: The vessel is dilated by warming the ear. A needle or a catheter is inserted for blood collection. The use of a local anesthetic cream can minimize discomfort.

-

-

Dogs:

-

Common Sites: Cephalic vein or jugular vein.

-

Technique: A standard needle and syringe or a catheter is used for venipuncture.

-

Bioanalytical Method

Quantification of this compound and its metabolites in plasma samples is typically achieved using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

-

Sample Preparation:

-

Plasma is separated from whole blood by centrifugation.

-

Proteins in the plasma sample are precipitated using an organic solvent like acetonitrile.

-

The sample is centrifuged, and the supernatant containing the analyte is collected.

-

-

Chromatographic Separation:

-

A C18 reverse-phase column is commonly used for the separation of this compound and its metabolites.

-

The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution with a pH modifier (e.g., acetic acid or ammonium acetate).

-

-

Mass Spectrometric Detection:

-

Electrospray ionization (ESI) is a common ionization technique.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive quantification of the parent drug and its metabolites.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study of oral this compound.

References

- 1. Frontiers | Nontargeted metabolomics to characterize the effects of this compound on skin metabolism in rabbit with acne [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Apoptosis May Explain the Pharmacological Mode of Action and Adverse Effects of this compound, Including Teratogenicity | HTML | Acta Dermato-Venereologica [medicaljournals.se]

- 4. Teratogenicity and transplacental pharmacokinetics of 13-cis-retinoic acid in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

The Molecular Mechanisms of Isotretinoin in Sebocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotretinoin, or 13-cis-retinoic acid, remains the most effective therapy for severe acne vulgaris, primarily due to its profound impact on the sebaceous gland. Its mechanism of action, while extensively studied, involves a complex interplay of signaling pathways that ultimately leads to decreased sebum production, a reduction in sebaceous gland size, and an inhibition of sebocyte differentiation. This technical guide provides an in-depth exploration of the molecular influence of this compound on sebocytes, detailing the key signaling cascades, presenting quantitative data on its effects, and outlining the experimental protocols used to elucidate these mechanisms.

Introduction

The sebaceous gland, a key component of the pilosebaceous unit, is the primary site of sebum production. Sebum is a complex lipid mixture that lubricates the skin and hair. In acne vulgaris, sebaceous gland hyperactivity leads to excessive sebum production, contributing to the pathophysiology of the disease. This compound exerts its therapeutic effect by inducing apoptosis in sebocytes, inhibiting their proliferation, and suppressing lipid synthesis.[1][2] While this compound itself has a low affinity for retinoic acid receptors (RARs) and retinoid X receptors (RXRs), it acts as a prodrug, being intracellularly converted to all-trans-retinoic acid (ATRA), which is a potent agonist for these nuclear receptors.[1][3] This guide will dissect the downstream effects of this interaction on sebocyte biology.

Signaling Pathways Modulated by this compound

This compound's influence on sebocyte differentiation is not mediated by a single pathway but rather a network of interconnected signaling events. The primary mechanism involves the intracellular conversion of this compound to ATRA, which then binds to RARs and RXRs in the nucleus, leading to the regulation of target gene expression.[3][4]

Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) Signaling

Upon entering the sebocyte, this compound is isomerized to ATRA.[5] ATRA is then transported to the nucleus by cellular retinoic acid-binding protein 2 (CRABP2).[5][6] In the nucleus, ATRA binds to RARs, which form heterodimers with RXRs. This ligand-receptor complex then binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of numerous genes involved in cell proliferation, differentiation, and apoptosis.[4][7] Sebocytes express RAR-α, RAR-β, RAR-γ, and RXR-α.[4]

The Role of FoxO1 and PI3K/Akt Pathway

The Forkhead Box O1 (FoxO1) transcription factor is a critical regulator of sebocyte differentiation and apoptosis.[8] In the context of acne pathogenesis, growth factors like insulin-like growth factor 1 (IGF-1) activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which leads to the phosphorylation and subsequent nuclear exclusion of FoxO1.[8][9] This inactivation of FoxO1 promotes sebocyte proliferation and lipid synthesis.

This compound treatment has been shown to counteract this effect by increasing the nuclear expression of FoxO1.[5][8] This leads to the suppression of genes involved in lipogenesis and the induction of genes promoting apoptosis.[9][10] Interestingly, studies suggest that this compound's effect on FoxO1 may be independent of the PI3K/Akt pathway, indicating a more direct regulatory mechanism.[9]

p53-Mediated Apoptosis

This compound is a potent inducer of apoptosis in sebocytes, and this is a key mechanism behind the reduction in sebaceous gland size.[5][10] This pro-apoptotic effect is mediated, at least in part, by the tumor suppressor protein p53.[5] ATRA, derived from this compound, can activate the transcription of the TP53 gene, leading to increased p53 protein levels.[5] Elevated p53 then activates the expression of pro-apoptotic proteins such as Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[5][11]

Quantitative Effects of this compound on Sebocytes

The effects of this compound on sebocytes have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

| Parameter | Cell Line/System | This compound Concentration | Observation | Reference(s) |

| Sebum Excretion Rate | Human Subjects | 0.5–1.0 mg/kg/day | ~90% reduction within 6 weeks | [1] |

| Sebocyte Proliferation | SZ95 Sebocytes | 0.1 µM | Significant reduction | [9] |

| Lipid Accumulation | SZ95 Sebocytes | 0.1 µM | Maximum reduction of 28% at 72 hours | [9][12] |

| Lipogenesis (IGF-1 stimulated) | SZ95 Sebocytes | 0.1 µM | Normalized the increased lipid accumulation | [9] |

| Cell Growth Inhibition | SZ95 Sebocytes | 10⁻⁷ M | 30%-40% reduction | [3] |

| Gene/Protein | Cell Line/System | This compound Treatment | Change in Expression | Reference(s) |

| p-Akt | SZ95 Sebocytes | 0.1 µM | Upregulated | [9] |

| p-FoxO1 (cytoplasmic) | SZ95 Sebocytes | 0.1 µM | Upregulated | [9] |

| FoxO1 (nuclear) | SZ95 Sebocytes | 0.1 µM | Downregulated | [9] |

| FoxO1 and FoxO3 (nuclear) | Sebaceous glands of acne patients | Oral this compound | Increased | [6] |

| p53 | Skin and sebaceous glands of acne patients | Oral this compound | Upregulated | [6] |

| TRAIL | Human sebaceous glands | Oral this compound | Upregulated | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to study the effects of this compound on sebocytes.

Sebocyte Cell Culture (SZ95 Cell Line)

The immortalized human sebaceous gland cell line SZ95 is a widely used model for studying sebocyte biology.[9]

Materials:

-

SZ95 human sebocytes

-

Sebomed Basal Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Collagen I-coated culture flasks/plates

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Culture SZ95 sebocytes in Sebomed Basal Medium supplemented with 10% FBS and 1% Penicillin/Streptomycin.[12]

-

Maintain cells on collagen I-coated cultureware.[13]

-

Incubate at 37°C in a humidified atmosphere of 5% CO₂.[12]

-

For subculturing, wash cells with PBS and detach using Trypsin-EDTA.

-

Neutralize trypsin with medium containing FBS and re-plate at the desired density.

-

For experiments, seed cells and allow them to adhere overnight before treatment with this compound or other compounds.

Assessment of Sebocyte Proliferation ([³H]-Thymidine Incorporation Assay)

This assay measures the rate of DNA synthesis, which is indicative of cell proliferation.

Materials:

-

Cultured sebocytes in 96-well plates

-

[³H]-Thymidine

-

Scintillation fluid

-

Scintillation counter

-

Cell harvester

Protocol:

-

Seed SZ95 sebocytes in a 96-well plate and treat with various concentrations of this compound for the desired time.[9]

-

During the last 4-6 hours of incubation, add [³H]-Thymidine to each well.

-

Wash the cells with PBS to remove unincorporated [³H]-Thymidine.

-

Lyse the cells and harvest the DNA onto a filter mat using a cell harvester.

-

Place the filter mat in a scintillation vial with scintillation fluid.

-

Measure the amount of incorporated [³H]-Thymidine using a scintillation counter.

-

Express the results as a percentage of the untreated control.

Quantification of Intracellular Lipids (Oil Red O Staining)

Oil Red O is a lipid-soluble dye used to stain neutral lipids within cells.

Materials:

-

Cultured sebocytes on coverslips or in multi-well plates

-

PBS

-

Formalin (10%)

-

Oil Red O working solution

-

Isopropyl alcohol (60%)

-

Hematoxylin (optional, for counterstaining)

-

Microscope

Protocol:

-

Culture and treat sebocytes with this compound as required.

-

Wash the cells with PBS and fix with 10% formalin for at least 1 hour.

-

Wash the cells again with water and then with 60% isopropyl alcohol.

-

Stain the cells with Oil Red O working solution for 15 minutes.

-

Wash with 60% isopropyl alcohol to remove excess stain.

-

Wash with water.

-

(Optional) Counterstain the nuclei with hematoxylin.

-

Visualize the lipid droplets under a microscope. For quantification, the stain can be eluted with pure isopropyl alcohol and the absorbance measured at a specific wavelength (e.g., 510 nm).

Conclusion

This compound's profound effect on sebocyte differentiation is the cornerstone of its clinical efficacy in treating severe acne. Its mechanism of action is multifaceted, involving the intracellular conversion to ATRA and the subsequent modulation of key signaling pathways including RAR/RXR, FoxO1, and p53. This leads to a significant reduction in sebocyte proliferation and lipogenesis, and an induction of apoptosis. The experimental protocols detailed in this guide provide a framework for the continued investigation of retinoid biology in the skin and the development of novel therapeutics for sebaceous gland disorders. The continued use of models like the SZ95 sebocyte cell line will be crucial in further unraveling the intricate molecular details of this compound's action.

References

- 1. The use of this compound in acne - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and FoxO1: A scientific hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. karger.com [karger.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound treatment upregulates the expression of p53 in the skin and sebaceous glands of patients with acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acne Transcriptomics: Fundamentals of Acne Pathogenesis and this compound Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. zen-bio.com [zen-bio.com]

The Isotretinoin-FoxO1 Axis: A Technical Guide to a Complex Signaling Nexus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotretinoin, or 13-cis-retinoic acid, remains the most effective therapeutic agent for severe acne vulgaris, exerting pleiotropic effects on sebaceous gland function, keratinocyte proliferation, and inflammation. A growing body of evidence points towards the Forkhead Box O1 (FoxO1) signaling pathway as a critical mediator of this compound's therapeutic efficacy. This technical guide provides an in-depth exploration of the intricate connection between this compound and FoxO1 signaling. It synthesizes current research, presents conflicting findings, and details the downstream molecular consequences of this interaction. This document is intended to serve as a comprehensive resource, complete with quantitative data summaries, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Introduction: The FoxO1 Hypothesis of this compound Action

The pathogenesis of acne is multifactorial, involving follicular hypercornification, sebaceous hyperplasia, microbial colonization, and inflammation.[1] Growth factors, particularly insulin-like growth factor-1 (IGF-1), and insulin signaling are recognized as key contributors to acne development.[1][2] These pathways converge on the phosphoinositide-3-kinase (PI3K)/Akt signaling cascade, which in turn phosphorylates and inactivates the transcription factor FoxO1 by promoting its nuclear exclusion.[3][4][5][6]

A prominent hypothesis, proposed by Melnik and colleagues, suggests that the therapeutic action of this compound is primarily mediated through the upregulation and nuclear translocation of FoxO1.[3][4] According to this model, this compound counteracts the growth-factor-induced nuclear deficiency of FoxO1, thereby restoring its transcriptional control over genes involved in cell proliferation, apoptosis, lipogenesis, and androgen receptor signaling.[3][4][5][7] This guide will dissect the evidence supporting and challenging this hypothesis.

The Core Signaling Pathway: this compound's Influence on FoxO1

This compound is considered a prodrug that isomerizes to all-trans-retinoic acid (ATRA), which then binds to retinoic acid receptors (RARs).[2][4][5][7] The activation of RARs is thought to initiate a secondary transcriptional response that leads to the upregulation of FoxO1.[2][4] Once in the nucleus, active (non-phosphorylated) FoxO1 can exert its effects by binding to the promoters of target genes.

However, the precise mechanism of how this compound modulates FoxO1 activity is a subject of ongoing research and debate. Some studies have reported a decrease in FoxO1 mRNA and protein expression following this compound treatment, suggesting a more complex regulatory mechanism than simple upregulation.[1][8] Conversely, other research indicates that this compound treatment leads to a significant increase in the nuclear-to-cytoplasmic ratio of non-phosphorylated FoxO1.[9] There is also evidence suggesting that this compound might activate the PI3K/Akt pathway, which would paradoxically lead to FoxO1 inhibition.[10][11]

Downstream Consequences of FoxO1 Modulation by this compound

The functional outcomes of this compound treatment are largely attributed to the transcriptional changes mediated by FoxO1.

Regulation of Sebaceous Lipogenesis

FoxO1 plays a crucial role in suppressing lipid synthesis. It achieves this by inhibiting the activity and expression of key lipogenic transcription factors, including:

-

Peroxisome Proliferator-Activated Receptor-γ (PPARγ): FoxO1 can directly bind to and repress the PPARγ promoter and its function.[4]

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): FoxO1 negatively regulates the SREBP-1c promoter, a master regulator of fatty acid and cholesterol synthesis.[4]

-

Liver X Receptor-α (LXRα): By influencing LXRα, FoxO1 can indirectly control SREBP-1 expression.[4]

This compound's potent sebum-suppressive effect, which can reduce sebaceous gland size by up to 90%, is thought to be mediated through the FoxO1-dependent inhibition of these lipogenic pathways.[4][5]

Control of Cell Proliferation and Apoptosis

This compound induces apoptosis in sebocytes, a key mechanism for its therapeutic effect.[4][5][7] FoxO1 is a known pro-apoptotic transcription factor that can upregulate genes involved in cell cycle arrest (e.g., p27/Kip1) and apoptosis (e.g., Bim, Fas ligand).[2] By increasing nuclear FoxO1, this compound is hypothesized to shift the balance from sebocyte proliferation to apoptosis.[4][9]

Modulation of Androgen Receptor Signaling

Androgen receptor (AR) signaling is a key driver of sebaceous gland growth and sebum production.[4] FoxO1 acts as a co-suppressor of the AR by directly interacting with it and inhibiting its transcriptional activity.[4][12] Therefore, by increasing nuclear FoxO1, this compound can effectively dampen androgen-mediated effects in the skin.[4][5] This is supported by observations of decreased AR protein levels in the skin of acne patients after oral this compound treatment.[4]

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies investigating the effects of this compound on the FoxO1 pathway.

Table 1: Effect of this compound on FoxO1 and Related Gene Expression

| Parameter | Change with this compound | p-value | Cell/Tissue Type | Reference |

| FoxO1 mRNA Expression | Significant decrease | p = 0.05 | Acne patient biopsies | [1][8] |

| FoxO1 Protein (Grade 3 Positivity) | Decrease (38.88% to 16.66%) | p = 0.0009 | Acne patient biopsies | [1] |

| FoxO1 mRNA Expression | 2.7-fold increase | Not specified | Acne patient serum | [13] |

| Androgen Receptor (Grade 1 & 2 Positivity) | Significant decrease | p = 0.027 & p = 0.055 | Acne patient biopsies | [1] |

Table 2: In Vitro Effects of this compound on SZ95 Sebocytes

| Condition | Effect | Measurement | Reference |

| 0.1 µM this compound (168 hrs) | 42% suppression of DNA synthesis | [3H]-thymidine incorporation | [10] |

| 0.1 µM this compound + 1 µM IGF-1 | Further upregulation of p-Akt and p-FoxO1 | Western Blot | [10] |

| 0.1 µM this compound + 1 µM Insulin | Further upregulation of p-Akt and p-FoxO1 | Western Blot | [10] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the this compound-FoxO1 connection.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This technique is used to measure the mRNA levels of FoxO1 and other target genes.

-

RNA Extraction: Total RNA is isolated from skin biopsies or cultured cells using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Reverse transcription is performed to convert the extracted RNA into complementary DNA (cDNA).

-

qPCR: The qPCR reaction is set up using the cDNA, specific primers for the gene of interest (e.g., FoxO1, AR), and a fluorescent dye (e.g., SYBR Green).

-

Analysis: The amplification data is used to determine the relative expression of the target gene, often normalized to a housekeeping gene (e.g., GAPDH).

Western Blot for Protein Expression and Phosphorylation

Western blotting is employed to detect the total protein levels of FoxO1 and its phosphorylated form (p-FoxO1).

-

Protein Extraction: Cells or tissues are lysed to extract total protein.

-

SDS-PAGE: The protein lysate is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).

-